N-tert-butyl-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

Lipophilicity Drug-likeness Solubility

N-tert-butyl-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (CAS 626205-09-2) is a 1,3,4-oxadiazole derivative bearing a tert-butylacetamide side chain and a pyridin-3-yl substituent. This compound belongs to a widely explored class of oxadiazole sulfanyl acetamides known for diverse pharmacological activities.

Molecular Formula C13H16N4O2S
Molecular Weight 292.36
CAS No. 626205-09-2
Cat. No. B2564601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-tert-butyl-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
CAS626205-09-2
Molecular FormulaC13H16N4O2S
Molecular Weight292.36
Structural Identifiers
SMILESCC(C)(C)NC(=O)CSC1=NN=C(O1)C2=CN=CC=C2
InChIInChI=1S/C13H16N4O2S/c1-13(2,3)15-10(18)8-20-12-17-16-11(19-12)9-5-4-6-14-7-9/h4-7H,8H2,1-3H3,(H,15,18)
InChIKeyADBGXHQBWKOLKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-tert-Butyl-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (CAS 626205-09-2): Procurement & Differentiation Guide


N-tert-butyl-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (CAS 626205-09-2) is a 1,3,4-oxadiazole derivative bearing a tert-butylacetamide side chain and a pyridin-3-yl substituent. This compound belongs to a widely explored class of oxadiazole sulfanyl acetamides known for diverse pharmacological activities. [1]

1 1,3,4-Oxadiazole sulfanyl acetamide core — widely explored heterocyclic scaffold for drug-discovery libraries
2 N-tert-butyl substituent — introduces steric bulk and conformational restriction relative to linear alkyl chains
3 3-Pyridinyl regioisomer — meta orientation of the pyridine nitrogen creates a distinct binding topology from 4-pyridinyl isomers

Why Generic Substitution Fails for 1,3,4-Oxadiazole-2-sulfanyl Acetamides


Subtle structural variations in the N-substituent and pyridinyl regioisomer profoundly influence lipophilicity, molecular flexibility, and target interactions. Simple substitution with linear alkyl or alternative pyridinyl isomers can alter these properties, impacting membrane permeability, metabolic stability, and binding affinity. [1][2]

N-Alkyl change Linear N-butyl or smaller alkyl analogs may shift lipophilicity and conformational entropy, potentially altering solubility and target engagement profiles.
Pyridine regioisomer 4-Pyridinyl isomer (linear nitrogen geometry) can yield different hydrogen-bonding and metal-coordination vectors, limiting direct substitution in structure-based design.
Uncharacterized analogs Oxadiazole sulfanyl acetamides with arbitrary N-substituents or ring modifications may not reproduce the same lipophilicity/rotatable-bond profile; empirical validation is required.

Quantitative Differentiation Evidence for N-tert-Butyl-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide


Lower Lipophilicity (XLogP3-AA 1.5) vs. N-Butyl Analog (XLogP3-AA 1.8) Enhances Aqueous Solubility Profile

The target compound exhibits a computed XLogP3-AA value of 1.5, compared to 1.8 for the N-butyl analog. This 0.3 log unit reduction indicates lower lipophilicity, which may translate to improved aqueous solubility and reduced off-target hydrophobic binding. [1][2]

Lipophilicity (XLogP3-AA)
Head-to-head
1.5 vs. 1.8 (N-butyl analog)
May support aqueous solubility profiling
Computed XLogP3-AA (PubChem 2021.05.07); assay correlation to be verified.
Lipophilicity Drug-likeness Solubility

Reduced Rotatable Bond Count (5 vs. 7) Confers Lower Conformational Entropy Penalty upon Target Binding

The tert-butyl group imparts only 5 rotatable bonds to the target compound, versus 7 for the N-butyl analog. Fewer rotatable bonds correlate with a reduced entropic penalty upon target binding, potentially enhancing binding affinity and selectivity. [1][2]

Rotatable Bonds
Head-to-head
5 vs. 7 (N-butyl analog)
Lower conformational entropy penalty context
Cactvs 3.4.8.18 counts; binding entropy advantage requires target-specific validation.
Molecular flexibility Binding entropy Target engagement

Pyridin-3-yl Regioisomer Enables Distinct Interaction Topology Compared to 4-Pyridinyl Isomer

The 5-(pyridin-3-yl) substitution positions the pyridine nitrogen at a meta orientation relative to the oxadiazole, forming a roughly 120° approach angle, contrasted with the 180° linear arrangement of the 4-pyridinyl isomer. This difference impacts hydrogen bond and metal coordination vectors, evidenced by differential binding in kinase and enzyme screens across oxadiazole series. [1]

Pyridine Geometry
Class-level inference
~120° approach (meta) vs. ~180° (para isomer)
Supports regioisomer-specific binding topology screening
Derived from molecular mechanics; experimental target engagement data limited.
Regioisomerism Coordination chemistry Binding geometry

Optimal Application Scenarios for N-tert-Butyl-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide


Lipophilicity-Driven Solubility Optimization in Early Drug Discovery

The compound's lower XLogP3-AA (1.5) relative to N-butyl analogs makes it a preferred choice for aqueous assay-compatible formulations during hit-to-lead optimization. [1][2]

Conformational Restriction for Improved Binding Kinetics

With only 5 rotatable bonds, this compound is suited for structure-activity relationship (SAR) studies aiming to minimize entropic penalties, particularly in fragment-based drug design or kinase inhibitor programs. [1]

Pyridine Regioisomer Selectivity Screening

The 3-pyridinyl geometry provides an alternate binding topology, applicable in screening cascades where 4-pyridinyl isomers fail to engage the target site effectively.

Application
Selection Property
Validation Focus
Aqueous solubility profiling in hit-to-lead studies
Lower computed lipophilicity relative to N-butyl analog
Aqueous assay compatibility and formulation screening
Conformational restriction for binding entropy studies
Reduced rotatable bond count vs. linear N-alkyl analogs
Binding kinetics and entropy-enthalpy compensation assays
Pyridine regioisomer binding topology screening
3-Pyridinyl meta orientation and approach angle
Target engagement and selectivity profiling vs. 4-pyridinyl isomers
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